molecular formula C11H9NO2 B3046160 2-Methyl-3-nitronaphthalene CAS No. 1204-72-4

2-Methyl-3-nitronaphthalene

Cat. No.: B3046160
CAS No.: 1204-72-4
M. Wt: 187.19 g/mol
InChI Key: JRCKIYRHGRWCMT-UHFFFAOYSA-N
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Description

2-Methyl-3-nitronaphthalene (C 11 H 9 NO 2 ) is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and mechanistic toxicology research. This compound belongs to a class of chemicals that can form through atmospheric reactions; studies on similar methylnitronaphthalenes show they are generated from the gas-phase reactions of parent methylnaphthalenes with hydroxyl radicals and nitrogen dioxide, and they have been identified as contributors to the mutagenicity of atmospheric particulates . As a research chemical, its primary value lies in its use as a model compound for studying the environmental fate, distribution, and toxicological profile of nitrated PAHs. Researchers utilize this compound to investigate metabolic activation pathways, as nitronaphthalenes are known to require reductive or oxidative bioactivation to form reactive intermediates that bind covalently to cellular macromolecules . The presence of both methyl and nitro substituents on the naphthalene ring system makes it a relevant subject for structure-activity relationship (SAR) studies, helping to elucidate how specific substituent positions influence overall cytotoxicity and tissue-specific toxicity, particularly in the pulmonary system . Furthermore, this compound serves as a valuable synthetic intermediate or standard in analytical chemistry for the development and calibration of detection methods for nitrated aromatic compounds in complex environmental samples. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCKIYRHGRWCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152851
Record name Naphthalene, 2-methyl-3-nitro-
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Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-72-4
Record name 2-Methyl-3-nitronaphthalene
Source CAS Common Chemistry
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Record name 2-Methyl-3-nitronaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-methyl-3-nitro-
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Record name 2-METHYL-3-NITRONAPHTHALENE
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Synthetic Methodologies and Regiochemical Control in 2 Methyl 3 Nitronaphthalene Production

Direct Nitration Strategies for Methylnaphthalene Scaffolds

The direct introduction of a nitro group onto the 2-methylnaphthalene (B46627) core is the most straightforward approach to synthesizing nitro-isomers. However, the regioselectivity of this reaction is highly sensitive to the reaction conditions and the nature of the nitrating agent. The methyl group, being an activating, ortho-para directing group, and the inherent reactivity of the naphthalene (B1677914) ring system (with the α-positions being more reactive than the β-positions) lead to the potential formation of multiple isomers. The primary challenge lies in directing the nitration to the C-3 position, which is neither the most sterically accessible nor electronically favored position.

Mechanistic Insights into Electrophilic Aromatic Nitration (NO₂⁺) on Methylnaphthalenes

The classical mechanism for aromatic nitration involves an electrophilic attack by the nitronium ion (NO₂⁺) on the electron-rich aromatic ring. nih.gov This process is generally understood to proceed via a high-energy sigma-complex, also known as an arenium ion or Wheland intermediate. researchgate.net For methylnaphthalenes, the stability of this intermediate dictates the position of substitution. However, extensive research has shown that this is an oversimplification, with competing and parallel reaction pathways, such as charge-transfer processes, playing a crucial role. nih.govnih.govacs.org

Temperature is a critical parameter that can significantly alter the product distribution in the nitration of methylnaphthalenes. nih.govresearchgate.net This phenomenon is often attributed to a shift in the dominant reaction mechanism. researchgate.netlookchem.com Studies on substituted naphthalenes have demonstrated that a change in reaction temperature can cause drastic changes in regioselectivity. nih.gov For example, in the NO₂⁺ nitration of 1,8-dimethylnaphthalene, ortho-regioselectivity is observed at -78°C, which is considered to reflect the traditional electrophilic pathway. researchgate.net As the temperature is raised to 0°C, para-regioselectivity becomes dominant, suggesting a shift towards a charge-transfer process. researchgate.netlookchem.com

This temperature dependence arises because the electrophilic and charge-transfer pathways have different activation energies. While specific data for 2-methyl-3-nitronaphthalene is not extensively detailed, the principle holds that lower temperatures tend to favor the kinetically controlled product, often associated with the electrophilic attack at the most nucleophilic site, whereas higher temperatures can allow the reaction to overcome higher activation barriers, leading to thermodynamically favored products or products derived from alternative mechanisms like charge-transfer. researchgate.netmdpi.com

A competing mechanism to the direct electrophilic attack is the charge-transfer (CT) or electron-transfer (ET) pathway. rsc.org In this process, an electron is first transferred from the naphthalene ring (the donor) to the nitrating species (the acceptor, e.g., NO₂⁺) to form a radical cation-radical pair [ArH•⁺, NO₂•]. rsc.org This intermediate triad (B1167595) then collapses to form the final product. The regioselectivity of charge-transfer nitration is proposed to correlate with the spin density distribution in the naphthalene cation radical. researchgate.net

The nitration of 2-methylnaphthalene has been shown to proceed through this charge-transfer mechanism under specific conditions, such as the photoexcitation of electron donor-acceptor (EDA) complexes with acceptors like tetranitromethane or N-nitropyridinium ions. rsc.org This pathway typically results in a different isomer distribution compared to conventional electrophilic nitration. For instance, the charge-transfer nitration of 2-methylnaphthalene leads to a complex mixture of four isomeric nitro-2-methylnaphthalenes. The product distribution from such a pathway can be quantitatively compared to that from a standard thermal electrophilic nitration, highlighting the mechanistic dichotomy. rsc.org

Isomer Distribution in the Nitration of 2-Methylnaphthalene via Different Pathways
Nitration PathwayNitrating Agent1-Nitro Isomer (%)3-Nitro Isomer (%)4-Nitro Isomer (%)8-Nitro Isomer (%)Reference
Electrophilic (Thermal)N-Nitropyridinium tetrafluoroborate5732020
Charge-TransferN-Nitropyridinium / hv5861818

As the data indicates, while the charge-transfer pathway slightly increases the yield of the 3-nitro isomer, it remains a minor product, underscoring the challenge in achieving regioselectivity for this specific position through these fundamental mechanisms.

Temperature-Dependent Regioselectivity Phenomena

Catalytic Nitration Approaches for Enhanced Selectivity and Efficiency

To overcome the poor regioselectivity of direct nitration, research has focused on heterogeneous catalytic systems. These catalysts, particularly zeolites and solid superacids, offer potential advantages through shape selectivity within their porous structures and enhanced reactivity at their acid sites. google.com

Zeolites are crystalline aluminosilicates with well-defined microporous structures that can act as shape-selective catalysts in aromatic substitutions. google.com The confined environment within the zeolite pores can influence the regioselectivity of nitration by sterically favoring the formation of transition states leading to less bulky isomers. Various zeolites, including ZSM-5, Beta-type (BEA), and HY, have been investigated for the nitration of aromatic compounds. mdpi.comgoogle.combham.ac.ukresearchgate.net

Beta-type Zeolite (HBEA) : Beta zeolite has a large-pore, three-dimensional channel system that has proven effective in various aromatic functionalization reactions. google.com In the nitration of naphthalene using nitric acid, HBEA-25 zeolite was found to significantly improve the selectivity towards 1-nitronaphthalene (B515781) compared to the uncatalyzed reaction. mdpi.com The study highlighted that reaction temperature and the amount of zeolite were crucial in controlling the isomer ratio. mdpi.com While this study focused on naphthalene, it demonstrates the potential of Beta zeolites to alter the intrinsic reactivity of the naphthalene core, which could be exploited for the selective nitration of 2-methylnaphthalene.

ZSM-5 : ZSM-5 is a medium-pore zeolite known for its high silica (B1680970) content and distinct channel structure. It has been used in the methylation and disproportionation of 2-methylnaphthalene. d-nb.info Its application in nitration is based on the principle of shape selectivity, where the diffusion of reactants and the formation of specific intermediates within its pores can be controlled. d-nb.info

HY-Zeolite : HY zeolite, a large-pore faujasite, possesses strong Brønsted acid sites and has been used as a catalyst for the alkylation and isomerization of methylnaphthalenes. bham.ac.ukresearchgate.netgrafiati.com Its large internal cavities could accommodate the transition states involved in the nitration of 2-methylnaphthalene, potentially influencing the product distribution.

Nitration of Naphthalene over Various Zeolite Catalysts a
CatalystConversion (%)1-Nitronaphthalene Selectivity (%)2-Nitronaphthalene (B181648) Selectivity (%)1-NN/2-NN RatioReference
No Catalyst99.189.610.48.6 mdpi.com
HBEA-2598.594.75.317.9 mdpi.com
HZSM-5-2598.793.16.913.5 mdpi.com
HY-5.299.090.89.29.9 mdpi.com

a Reaction conditions: Naphthalene, nitric acid, acetic anhydride. Data adapted from a study on naphthalene nitration to illustrate zeolite performance. mdpi.com

The data shows that zeolites, particularly HBEA, can significantly enhance the regioselectivity in naphthalene nitration, suggesting a promising avenue for controlling the nitration of substituted naphthalenes like 2-methylnaphthalene.

Solid superacids are materials with an acid strength greater than that of 100% sulfuric acid. Catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and its modified forms are known to be highly active in various acid-catalyzed reactions, including nitration. researchgate.netnih.gov

The S₂O₈²⁻/Fe-ZrO₂ catalyst is a persulfate-promoted solid superacid that has demonstrated exceptional performance in the nitration of deactivated aromatic rings. researchgate.netresearchgate.net A study on the nitration of 1-nitronaphthalene to dinitronaphthalene using NO₂ with an O₂-Ac₂O system found that S₂O₈²⁻/Fe-ZrO₂ was a highly efficient and reusable catalyst. researchgate.net The remarkable activity was attributed to its strong Lewis acid sites, which facilitate the formation of the nitrating electrophile, and the stabilization of the catalyst structure by the iron and persulfate species. researchgate.netrsc.org

Catalytic Nitration of 1-Nitronaphthalene over S₂O₈²⁻/Fe-ZrO₂ b
Catalyst1-NN Conversion (%)1,5-DNN Selectivity (%)1,8-DNN Selectivity (%)Reference
S₂O₈²⁻/Fe-ZrO₂96.862.624.3 researchgate.net

b Reaction conditions: 1-Nitronaphthalene (1-NN), NO₂, O₂, Acetic Anhydride. Data included to demonstrate the catalyst's high activity and selectivity in a related system. researchgate.net

The high efficiency of the S₂O₈²⁻/Fe-ZrO₂ system in activating nitrating agents and promoting reaction on a naphthalene substrate suggests its potential applicability for the challenging nitration of 2-methylnaphthalene. The strong acid sites could potentially alter the electronic landscape of the substrate or the transition state energies, offering a different regiochemical profile than conventional methods.

Influence of Catalyst Structure and Acidity on Regioselectivity

The choice of catalyst is critical in directing the position of nitration on an aromatic ring. The catalyst's structural properties, such as pore size and shape, along with the nature of its acidic sites (Brønsted vs. Lewis acidity), play a determinative role in the product distribution.

Zeolite catalysts, with their well-defined microporous structures, can exert shape-selectivity, favoring the formation of specific isomers that fit within their channels and cavities. mdpi.com Both Lewis and Brønsted acid sites within zeolites are catalytically active in nitration reactions. mdpi.com The modification of zeolites, for instance, through the exchange of cations, can alter the balance of acid types and their strength, thereby influencing the regiochemical outcome. mdpi.com For example, in the mononitration of naphthalene, using a BEA-type zeolite modified with highly electronegative cations can enhance the yield of 1-nitronaphthalene over the 2-isomer. mdpi.com A study on naphthalene nitration over various zeolite catalysts demonstrated that the selectivity could be tuned by altering the catalyst framework and reaction conditions. mdpi.com

Below is a data table compiled from research on the nitration of naphthalene, illustrating how catalyst choice and conditions affect isomer selectivity. While not specific to this compound, these findings exemplify the principles of regiochemical control.

Table 1: Influence of Zeolite Catalysts on the Regioselectivity of Naphthalene Mononitration Data derived from studies on naphthalene nitration with HNO₃ and acetic anhydride. mdpi.com

CatalystReaction Temp. (°C)1-Nitronaphthalene Selectivity2-Nitronaphthalene Yield IncreaseNotes
None-Lower-Serves as a baseline for uncatalyzed reaction. mdpi.com
HBEA-25-1519.2 (ratio to 2-isomer)-Lower temperatures favor 1-isomer selectivity. mdpi.com
CuBEA-25---Cation-exchanged zeolites display both Lewis and Brønsted acidity, affecting selectivity. mdpi.com
Various ZeolitesAmbient to Higher-IncreasedIncreasing temperature generally boosts the yield of the 2-isomer and dinitronaphthalene products. mdpi.com

Green Chemistry Principles in Nitronaphthalene Synthesis

Traditional nitration methods often employ large quantities of concentrated sulfuric and nitric acids, which are hazardous and generate significant chemical waste. researchgate.net Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact and enhance safety. acs.org

Key green approaches applicable to nitronaphthalene synthesis include:

Use of Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle liquid acids with solid catalysts like zeolites or supported superacids is a cornerstone of greener nitration. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net Zeolite-based catalysts are noted for enhancing regioselectivity due to their confining pore structures. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or in an environmentally benign solvent like water, reduces the use of volatile organic compounds (VOCs). acs.org A method for synthesizing 2-methoxy-1-nitronaphthalene, for example, uses magnesium nitrate (B79036) on silica gel in a solvent-free system.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient. acs.org

Table 2: Application of Green Chemistry Principles in Nitroarene Synthesis

Green Chemistry PrincipleApplication in Nitronaphthalene SynthesisAdvantageSource(s)
Catalysis Use of solid acid catalysts (e.g., zeolites, superacids).Replaces hazardous liquid acids (H₂SO₄), allows for catalyst recycling, can improve regioselectivity. researchgate.net
Design for Energy Efficiency Microwave-assisted reactions.Reduces reaction time and energy consumption compared to conventional heating. researchgate.netumb.edu
Safer Solvents and Auxiliaries Solvent-free reaction conditions or use of safer solvents.Eliminates or reduces volatile organic compound (VOC) waste. acs.org
Pollution Prevention Using environmentally benign nitrating agents and catalysts.Avoids the generation of hazardous and toxic byproducts from traditional nitrating mixtures. researchgate.net

Multi-step Synthetic Routes to this compound

Given the challenges of direct nitration, multi-step synthetic sequences offer a more controlled, albeit longer, path to this compound. These routes involve the strategic introduction of the methyl and nitro functionalities in separate stages.

Introduction of Nitro Group Precursors and Subsequent Methylation

One sophisticated strategy involves installing a functional group that can be later converted into a nitro group. The amino group (-NH₂) is an excellent precursor, as it can be transformed into a nitro group via oxidation. mdpi.com

A plausible, though not explicitly documented, synthetic pathway could begin with a suitable aminonaphthalene derivative. For instance, one could envision a route starting from an appropriately substituted N-acetylated aminonaphthalene (an acetonaphthalide). The acetyl group can direct subsequent electrophilic substitution reactions and can be removed later. Following the construction of the desired methyl-substituted amino-naphthalene core, the amino group would be oxidized to the target nitro group. The oxidation of anilines to nitroarenes is a well-established transformation, often utilizing reagents like m-chloroperoxybenzoic acid (m-CPBA) in the presence of a suitable catalyst. mdpi.com This approach provides a powerful alternative to direct nitration, potentially offering superior control over the final isomer.

Strategies for Methylation of Nitronaphthalene Cores

An alternative multi-step approach involves starting with a nitronaphthalene and subsequently introducing the methyl group. This strategy hinges on modern C-C bond-forming reactions where the nitro group itself can act as a leaving group or a directing group.

Recent advances in organic synthesis have demonstrated that the C–NO₂ bond in nitroarenes can be activated by transition metal catalysts, such as those based on palladium, for use in cross-coupling reactions. rsc.org This "denitrative coupling" allows the nitro group to be replaced by other functional groups, including methyl groups. rsc.org For example, a Suzuki-Miyaura type coupling could potentially be employed, where a nitronaphthalene is reacted with a methylating agent like methylboronic acid in the presence of a palladium catalyst. rsc.org While the specific application to produce this compound from 3-nitronaphthalene would require optimization, the underlying chemical principle has been established for various nitroarenes. rsc.org This method represents a modern and powerful tool for the regiocontrolled synthesis of substituted nitroaromatics.

Chemical Transformations and Mechanistic Pathways of 2 Methyl 3 Nitronaphthalene

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amino group is one of the most fundamental and synthetically useful transformations of nitroaromatic compounds, providing a gateway to a wide array of further chemical modifications. ontosight.ai This transformation can be achieved through various methodologies, including catalytic hydrogenation, metal-mediated reductions, and the use of hydride reagents. The resulting product, 2-amino-3-methylnaphthalene, is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals. smolecule.comcdnsciencepub.com

The general mechanism for the reduction of a nitro group, first proposed by Haber, can proceed through two main pathways. The direct route involves the stepwise reduction from the nitro group to nitroso, then to a hydroxylamine (B1172632) intermediate, and finally to the amine. researchgate.net The alternative condensation route involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy species, which is then further reduced to azo, hydrazo, and finally the amine product. researchgate.net

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitro groups. nowgonggirlscollege.co.in Palladium on carbon (Pd/C) and Raney Nickel (Raney Ni) are the most common heterogeneous catalysts for this purpose. researchgate.netnih.gov The reaction is typically carried out under an atmosphere of hydrogen gas.

Palladium on Carbon (Pd/C): This is often the catalyst of choice for reducing both aromatic and aliphatic nitro groups. nih.gov The reduction of nitronaphthalenes using Pd/C is a well-established procedure. For instance, a process for preparing 2-methyl-1-naphthylamine involves the catalytic hydrogenation of 2-methyl-1-nitronaphthalene (B1630592) using a 5-10% Pd/C catalyst at room temperature, achieving a near-quantitative yield. google.com Similarly, various nitronaphthalene sulfonic acids have been successfully reduced using a 3% Pd/C catalyst in the presence of sodium formate (B1220265) as a hydrogen donor.

Raney Nickel: This catalyst, primarily composed of fine-grained nickel-aluminium alloy, is also highly effective for nitro group reductions. nih.gov It is particularly useful for substrates containing sensitive functional groups like halogens, where Pd/C might cause undesired hydrodehalogenation. nih.gov The reduction of nitro compounds using Raney Ni can be accomplished rapidly at room temperature, often with a hydrogen donor like formic acid or hydrazine (B178648) hydrate (B1144303), and is compatible with a wide range of other functional groups. rsc.org While specific data for 2-methyl-3-nitronaphthalene is limited, the reduction of various nitronaphthalenes is known to proceed in high yield with this catalyst system. rsc.org

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

Catalyst Typical Conditions Advantages Disadvantages
Pd/C H₂ (1 atm to high pressure), Room temp. to moderate heat, Various solvents (e.g., EtOH, EtOAc) nih.govgoogle.com High activity, Efficient Can reduce other functional groups (e.g., alkenes, C-Hal bonds) researchgate.netnih.gov
Raney Ni H₂ or H-donor (e.g., HCOOH, N₂H₄·H₂O), Room temp. to 40°C, Various solvents (e.g., MeOH) researchgate.netrsc.org High activity, Less prone to dehalogenation nih.gov Pyrophoric, requires careful handling researchgate.net

The reduction of aromatic nitro compounds using metals in acidic media is a classic and reliable method. nowgonggirlscollege.co.in Iron, tin, and zinc are commonly used for this purpose. ontosight.ainowgonggirlscollege.co.in These reactions are often preferred in laboratory settings due to their simplicity and high functional group tolerance, although they generate stoichiometric amounts of metal salt waste. researchgate.net

Iron (Fe): The Béchamp reduction, using iron filings in acidic water (often with HCl or acetic acid), is a historically significant method. ontosight.airesearchgate.net It is known for its mildness and chemoselectivity, allowing for the reduction of nitro groups in the presence of other reducible functionalities. nih.gov A modern variation uses commercial iron powder in water without any external acid, where water itself acts as the hydrogen source and the iron is oxidized to magnetite. ontosight.ai

Tin (Sn) and Tin(II) Chloride (SnCl₂): Reduction with tin metal in the presence of concentrated hydrochloric acid is another effective method. cymitquimica.com Tin(II) chloride is also a mild reagent capable of selectively reducing nitro groups in the presence of other functionalities. nih.gov

Zinc (Zn): Zinc dust in an acidic medium provides a mild method for converting nitro groups to amines. nih.gov A low-cost system using zinc dust with hydrazine hydrate in methanol (B129727) at room temperature has been shown to rapidly and selectively reduce a wide range of aromatic nitro compounds. acs.org

Complex metal hydrides are powerful reducing agents, but their application in nitroarene reduction requires careful consideration of their reactivity and chemoselectivity.

Lithium Aluminium Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. While it readily reduces aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds typically leads to the formation of azo compounds as the major product, making it generally unsuitable for the synthesis of aromatic amines. nih.gov LiAlH₄ is typically used in anhydrous solvents like diethyl ether or THF due to its violent reaction with water. There are reports of LiAlH₄ being used as a catalyst in very low concentrations for nitroaldol reactions, where reduction of the nitro group is avoided under carefully controlled conditions. nih.gov

Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ alone does not typically reduce nitro groups. However, its reactivity can be enhanced by combining it with transition metal salts or complexes. researchgate.net For example, NaBH₄ in the presence of Raney Ni or nickel-based catalysts can effectively reduce nitroarenes to amines in high yields. researchgate.net Similarly, combinations of NaBH₄ with nickel or cobalt nanoparticles have shown high activity for the reduction of various aromatic nitro compounds. researchgate.net

Chemoselectivity is crucial when the nitroarene substrate contains other reducible functional groups. Many modern methods have been developed to selectively target the nitro group while leaving functions like esters, amides, halogens, and double bonds intact. ontosight.airesearchgate.net

Metal-Based Systems: The use of iron powder in water or in conjunction with in-situ generated carbonic acid is noted for its high chemoselectivity. ontosight.ai Similarly, tin(II) chloride is a mild reagent that allows for selective nitro reduction. nih.gov

Catalytic Systems: A manganese-based catalyst has been developed for the hydrogenation of nitroarenes that shows excellent chemoselectivity, tolerating halogens, trifluoromethyl groups, double bonds, esters, and amides. researchgate.net Another example is the use of an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite with NaBH₄, which selectively reduces nitro groups without affecting other functionalities.

Beyond simple reduction to the amine, research has focused on using the reduction process to trigger further reactions in a single pot. This "reductive functionalization" expands the synthetic utility of nitroarenes.

Reductive Coupling: A palladium-N-heterocyclic carbene (Pd/NHC) catalyst system has been shown to perform reductive coupling of nitroarenes to form diarylamines. In this study, a "steric 2-methyl nitronaphthalene" (isomer unspecified) was tested and showed a diminished yield, an effect attributed to steric hindrance from the methyl group.

Mechanistic Insights: Mechanistic studies on iron-catalyzed nitro reductions suggest the involvement of an on-cycle iron hydride as a key catalytic intermediate. Kinetic studies indicate that the initial hydride transfer to the nitro compound is often the rate-limiting step. Understanding these pathways allows for the rational design of catalysts and reaction conditions to achieve desired outcomes, such as chemoselectivity or tandem reactions like hydroamination. For example, by switching the hydride source from pinacol (B44631) borane (B79455) (HBpin) to phenylsilane (B129415) (H₃SiPh), an iron(salen) catalyst could chemoselectively reduce a nitro group in the presence of a carbonyl.

Table 2: Comparison of Reductive Methodologies for Nitroarenes

Method Reagents Typical Conditions Selectivity Profile
Catalytic Hydrogenation H₂ with Pd/C or Raney Ni nih.gov Room temp - 130°C, 1-50 bar H₂ researchgate.netnih.gov Can reduce other unsaturated groups; Raney Ni is better for halogenated substrates researchgate.netnih.gov
Metal-Mediated Reduction Fe, Sn, or Zn with Acid nowgonggirlscollege.co.in Room temp - Reflux, Acidic (e.g., HCl, AcOH) researchgate.netnih.gov Generally good chemoselectivity, especially with Fe ontosight.ainih.gov
Hydride Reduction NaBH₄ with a transition metal catalyst (e.g., Ni, Co) researchgate.net Room temp, Protic solvents (e.g., H₂O, MeOH) researchgate.net Good selectivity; NaBH₄ alone is unreactive towards nitro groups researchgate.net

Chemoselective Reduction Methodologies in Complex Substrates

Reactions Involving the Methyl Group

While extensive research exists for the reduction of the nitro group, specific studies detailing the reactivity of the methyl group in this compound are less common in the available literature. A 1952 article specifically titled "The Reactivity of the Methyl Group in this compound" exists, but its detailed findings are not readily accessible. However, based on the general principles of side-chain reactivity in substituted aromatic compounds, several transformations can be anticipated. The presence of the electron-withdrawing nitro group can influence the reactivity of the adjacent methyl group.

Oxidation: The methyl group on a naphthalene (B1677914) ring can typically be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are used for such transformations. For example, the methyl group on the related compound 1-bromo-2-methyl-8-nitronaphthalene (B15123957) can be oxidized to a carboxylic acid. Metabolic studies of methylnaphthalenes also show that some oxidation of the methyl group occurs, alongside oxidation of the aromatic ring. researchgate.net

Halogenation: Side-chain halogenation of alkylarenes, particularly those activated by electron-withdrawing groups, is a known reaction. A Japanese patent describes a method for the bromination of the methyl group on aromatic rings bearing electron-withdrawing substituents like nitro groups, using bromine in the presence of bentonite. google.com This suggests that the methyl group of this compound could likely undergo radical bromination to form 2-(bromomethyl)-3-nitronaphthalene.

Side-Chain Nitration: In some cases, "abnormal" electrophilic substitution can occur on the side-chain of an alkyl-substituted aromatic compound. cdnsciencepub.com For instance, the nitration of 1,4-dimethylnaphthalene (B47064) can lead to the formation of 1-methyl-4-nitromethylnaphthalene. cdnsciencepub.com This type of reaction proceeds through the initial formation of a phenonium ion intermediate, followed by conversion to the side-chain substituted product. cdnsciencepub.com

Oxidative Functionalization of the Alkyl Side Chain

The methyl group of this compound is susceptible to oxidation. While specific studies on the direct oxidative functionalization of the alkyl side chain of this compound are not extensively detailed in the provided search results, general principles of benzylic oxidation can be applied. Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are known to oxidize alkyl aromatics to aldehydes, ketones, or carboxylic acids. researchgate.net For instance, the oxidation of cresol, a methyl-substituted phenol, is selective at the methyl group. researchgate.net This suggests that under appropriate conditions, the methyl group of this compound could be oxidized to a formyl or carboxyl group.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

Naphthalene undergoes electrophilic aromatic substitution, such as nitration, more readily than benzene. uomustansiriyah.edu.iqiptsalipur.org The position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic factors. wordpress.com Typically, nitration of naphthalene yields 1-nitronaphthalene (B515781) as the major product under mild conditions. uomustansiriyah.edu.iqdocbrown.info

For substituted naphthalenes like this compound, the existing substituents will direct further electrophilic attack. The methyl group is an activating group and directs ortho and para, while the nitro group is a deactivating group and a meta-director. In this case, electrophilic attack would be directed to the ring that does not bear the deactivating nitro group. A study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene showed that the reaction is highly regioselective, with the position of nitration being influenced by the existing alkyl groups. jmaterenvironsci.com DFT calculations confirmed that the thermodynamically preferred product was formed. jmaterenvironsci.com

Nucleophilic Aromatic Substitution (SNAr) Processes

The presence of the electron-withdrawing nitro group makes the naphthalene ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group.

Reactivity of Nitronaphthalenes as Michael Acceptors

Nitronaphthalene derivatives can act as Michael acceptors in certain reactions. acs.orgresearchgate.net In the Corey-Chaykovsky reaction, for example, nitronaphthalenes react with sulfur ylides. acs.orgresearchgate.net This reactivity highlights the electrophilic nature of the nitro-substituted aromatic ring, which can accept a nucleophilic attack. The outcome of such reactions, whether it leads to cyclopropanation or alkylation, can be influenced by the steric properties of the reactants. acs.orgresearchgate.net The reactivity of Michael acceptors can be quantified and predicted using parameters like the electrophilicity parameter (E). nih.gov

Computational Studies on Nucleophilic Aromatic Substitution Mechanisms

Computational studies have provided significant insights into the mechanisms of nucleophilic aromatic substitution on nitroarenes. researchgate.netnih.gov These studies have shown that the addition of a nucleophile can occur at different positions on the aromatic ring, and the kinetically favored product may not always be the thermodynamically stable one. researchgate.net For halo-nitroarenes, calculations have shown that the initial addition of a nucleophile is often faster at a hydrogen-bearing carbon (forming a σH adduct) than at the carbon bearing the halogen. researchgate.netnih.gov The final product of the reaction is then determined by the subsequent reaction pathways available to these intermediates. researchgate.net Some SNAr reactions may proceed through a concerted mechanism (cSNSAr) rather than the classical two-step pathway, and this is not always dependent on strong activation by electron-withdrawing groups. nih.gov

Transition-Metal-Catalyzed Denitrative Coupling Reactions

In recent years, transition-metal-catalyzed cross-coupling reactions using nitroarenes as electrophiles have emerged as a powerful synthetic tool. acs.orgccspublishing.org.cnresearchgate.net These "denitrative" coupling reactions offer an alternative to traditional cross-coupling methods that use aryl halides. Various transition metals, including palladium and rhodium, have been shown to catalyze the formation of C-C, C-O, and C-N bonds by displacing the nitro group. acs.orgrsc.orgrsc.org For example, palladium catalysts have been used for the denitrative coupling of nitroarenes with boronic acids, phenols, and amines. rsc.orgrsc.org A study on the Pd/NHC catalyzed reductive coupling of nitroaromatics showed that sterically hindered substrates like 2-methyl nitronaphthalene can exhibit diminished reaction yields. rsc.org

Table of Research Findings on Related Nitronaphthalene Reactions

Reaction Type Substrate Reagent/Catalyst Product Key Finding Reference
Corey-Chaykovsky Cyclopropanation Nitronaphthalene derivatives Alkyl phenyl selenones/alkyl diphenyl sulfonium (B1226848) salts Benzonorcaradienes Nitronaphthalenes act as Michael acceptors. Steric hindrance favors cyclopropanation. acs.orgresearchgate.net
Reductive C-N Coupling 2-Methyl nitronaphthalene Pd/NHC catalyst Di- (2-methylnaphthalen-3-yl)amine Steric hindrance from the methyl group diminished the reaction yield. rsc.org
Denitrative Sonogashira Coupling Nitroarenes Pd(en)(NO₃)₂ / BrettPhos Aryl alkynes A palladium-catalyzed method for C-C bond formation by displacing the nitro group. acs.org
Electrophilic Nitration 1-Isopropyl-4,7-dimethylnaphthalene Nitric acid/Sulfuric acid 1-Isopropyl-4,7-dimethyl-3-nitronaphthalene The reaction is highly regioselective and thermodynamically controlled. jmaterenvironsci.com

Cycloaddition Reactions Involving Nitronaphthalene Moieties

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, allowing for the rapid construction of cyclic systems. Nitronaphthalenes, including this compound, can participate in various cycloaddition strategies, acting as the reactive component that undergoes transformation.

The Corey–Chaykovsky reaction offers a method for the cyclopropanation of electron-deficient olefins. In the context of nitronaphthalenes, these aromatic compounds can act as Michael acceptors for the ylides generated in the reaction, leading to dearomatized products. acs.orgresearchgate.netacs.orgnih.gov Specifically, nitronaphthalene derivatives react with reagents like alkyl phenyl selenones and alkyl diphenyl sulfonium salts to form benzonorcaradienes. acs.orgresearchgate.netacs.orgnih.gov

Mechanistic studies have revealed that the reaction proceeds through an addition-cyclization mechanism. acs.org The steric bulk of the substituents on the carbanionic center of the ylide plays a crucial role in the reaction outcome. acs.orgresearchgate.netacs.orgnih.govresearchgate.net Sterically demanding substituents favor the formation of the cyclopropane (B1198618) ring and suppress a competitive β-elimination pathway that would lead to alkylated naphthalene products. acs.orgresearchgate.netacs.orgnih.govresearchgate.net This transformation represents a transition-metal-free method for the dearomatization of nitronaphthalenes. acs.orgresearchgate.netacs.orgnih.gov

The stability of the resulting benzonorcaradienes can be influenced by their substitution pattern. For instance, a sterically strained endo tert-butyl derivative has been observed to undergo elimination of HNO₂ to restore the aromatic naphthalene framework. acs.org

Table 1: Corey–Chaykovsky Cyclopropanation of 1-Nitronaphthalene with Selenonium Ylides

EntryYlide PrecursorBaseSolventTemperature (°C)Product(s)Yield (%)
1Isopropyl Phenyl SelenoneKHMDSTHF-78 to rtBenzonorcaradiene85
2Ethyl Phenyl SelenoneKHMDSTHF-78 to rtBenzonorcaradiene & Alkylated Naphthalene40 & 42
3Methyl Phenyl SelenoneKHMDSTHF-78 to rtAlkylated Naphthalene80

Data synthesized from findings reported in the literature. acs.orgresearchgate.net

Nitronaphthalenes can function as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, due to the electron-withdrawing nature of the nitro group which lowers the energy of the LUMO of the naphthalene π-system. researchgate.netresearchgate.net This enhanced electrophilicity allows them to react with electron-rich dienes. researchgate.netresearchgate.net

Under thermal conditions, the reaction of nitronaphthalenes with dienes like Danishefsky's diene often leads to the formation of hydroxyphenanthrene derivatives. researchgate.netresearchgate.net This is due to the initial cycloadduct undergoing a subsequent elimination of nitrous acid (HNO₂) and aromatization. researchgate.netresearchgate.net However, in some cases, particularly with highly reactive dienes or under specific reaction conditions, the primary dearomatized cycloadducts can be isolated, albeit sometimes in low yields. researchgate.net

High-pressure conditions have been shown to be particularly effective in promoting the dearomative [4+2] cycloaddition of nitronaphthalenes with silyloxydienes, allowing for the isolation of the initial polycyclic adducts in good yields. rsc.orgsoton.ac.uksoton.ac.ukdntb.gov.ua This approach prevents the subsequent aromatization that is often observed under thermal conditions. rsc.orgsoton.ac.uk The reaction of 1,3-dinitronaphthalene (B1222033) with Danishefsky's diene under high pressure can even lead to a bis-cycloadduct, where the initial cycloaddition product, a nitroalkene, undergoes a second facile cycloaddition. soton.ac.uk

The reactivity of nitronaphthalenes as dienophiles is influenced by the substitution pattern on the naphthalene ring and the nature of the diene. Less reactive dienes may not undergo cycloaddition with nitronaphthalenes under standard thermal conditions. researchgate.net

Table 2: High-Pressure Promoted [4+2] Cycloaddition of Nitronaphthalenes with Danishefsky's Diene

EntryNitronaphthalenePressure (kbar)TemperatureProductYield (%)
11-Nitronaphthalene16Room TempDearomatized CycloadductHigh
21-Fluoro-4-nitronaphthalene16Room TempDearomatized Cycloadduct96
31,3-Dinitronaphthalene16Room TempBis-cycloadduct92

Data synthesized from findings reported in the literature. rsc.orgsoton.ac.uk

Photochemistry and Photophysical Behavior of 2 Methyl 3 Nitronaphthalene

Excited State Dynamics and Non-radiative Deactivation Pathways

Upon absorption of light, 2-methyl-3-nitronaphthalene is promoted to an electronically excited state. The subsequent deactivation pathways are highly efficient and dominated by non-radiative processes, which significantly limit fluorescence.

A defining characteristic of nitronaphthalene derivatives is their ability to undergo ultrafast intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (Tₙ). d-nb.infonih.gov This process, occurring on a sub-picosecond timescale, is remarkably fast for organic molecules composed solely of light atoms, which typically have small spin-orbit couplings (SOCs). d-nb.infoscispace.com The efficiency of ISC is a key factor governing the subsequent photochemical behavior of these molecules. d-nb.infonih.gov

For nitronaphthalenes like 2-nitronaphthalene (B181648), which serves as a prototype, upon photoexcitation, the molecule is initially promoted to a singlet charge-transfer state (SCT(ππ)). d-nb.inforsc.org This state then undergoes internal conversion (IC) to a locally excited singlet state (SLE(nπ)) in under 100 femtoseconds. d-nb.info The ISC process itself then proceeds from these singlet states to the triplet manifold. d-nb.info

Studies on 2-nitronaphthalene have identified two distinct ISC pathways:

A major pathway: This involves a transition from the locally excited singlet state to a locally excited triplet state (SLE(nπ) → TLE(ππ)). This is the dominant route for populating the triplet manifold. d-nb.inforsc.org

A minor pathway: A smaller fraction of the population undergoes ISC from the initially excited singlet charge-transfer state to a locally excited triplet state (SCT(ππ) → TLE(n'π)). d-nb.inforsc.org

The high efficiency of the dominant ISC pathway is attributed to the very small electronic and nuclear rearrangements required for the singlet-to-triplet transition. d-nb.infoscispace.com Following ISC, rapid non-radiative deactivation occurs within the triplet states, with a timescale of approximately 150 femtoseconds to the lowest triplet state (T₁). rsc.org This entire cascade of events—from initial excitation through IC and ISC—happens on an ultrafast timescale, explaining why nitronaphthalenes are practically non-fluorescent. nih.gov

The photophysical behavior of nitronaphthalene derivatives is dictated by the relative energies and characters of their low-lying singlet and triplet excited states. acs.orgnih.gov Upon excitation, these molecules populate a Franck-Condon singlet state which can decay through several channels. acs.org The primary and most efficient channel is the ultrafast ISC to a receiver triplet state (Tₙ). acs.orgnih.gov

The key states involved in the photophysics of nitronaphthalenes are:

S₀ (Ground State): The stable, lowest energy state of the molecule.

S₁ (ππ) State:* The lowest excited singlet state, often with significant charge-transfer character, which is populated upon absorption of UV radiation. nih.gov

Tₙ (nπ) State:* A higher-energy triplet state that acts as the primary receiver for the population transferring from the S₁ state via ISC. nih.gov

T₁ (ππ) State:* The lowest excited triplet state, which is populated via internal conversion from the Tₙ state. nih.gov This T₁ state is relatively long-lived (microseconds in the absence of quenchers) and is a crucial intermediate in subsequent photochemical reactions. nih.govacs.org

The energy gap between the involved singlet and triplet states is a critical factor. acs.org A small energy gap between the initial singlet excited state and the receiver triplet state facilitates rapid and efficient ISC. acs.org Computational studies using methods like time-dependent density functional theory (TD-DFT) and complete active space second-order perturbation theory (CASPT2) have been instrumental in mapping these potential energy surfaces and understanding the state ordering and energy gaps that govern these ultrafast dynamics. nih.govaip.orgaip.org

The table below summarizes the key excited-state transitions and their characteristic timescales for nitronaphthalene derivatives, based on studies of compounds like 2-nitronaphthalene and 1-nitronaphthalene (B515781).

TransitionDescriptionCharacteristic TimescaleReference
S₀ → S₁ PhotoexcitationInstantaneous nih.gov
S₁ → Tₙ Intersystem Crossing (ISC)< 200 fs - 0.7 ps d-nb.inforsc.orgacs.org
Tₙ → T₁ Internal Conversion/Vibrational Cooling1 - 16 ps d-nb.infonih.gov
T₁ → S₀ Intersystem Crossing to Ground StateMicroseconds (μs) nih.gov

This data is based on prototypical nitronaphthalenes and represents the general dynamic behavior.

The three-dimensional structure, specifically the torsion angle of the nitro group relative to the naphthalene (B1677914) ring, plays a crucial role in determining the photochemical fate of nitronaphthalene derivatives. nih.govresearchgate.net Ground-state molecules exist as a distribution of conformers, and this conformational heterogeneity directly influences the competition between photoreactivity (photodegradation) and the population of the triplet state. nih.govresearchgate.net

A significant finding is the inverse relationship between the quantum yields for photodegradation and triplet state formation. nih.govresearchgate.net This relationship is governed by the nitro-aromatic torsion angle:

Higher Photoreactivity: A distribution of conformers with a nitro-group torsion angle closer to 90° (i.e., more perpendicular to the aromatic plane) leads to higher photoreactivity. nih.govresearchgate.net For example, methylation at the ortho position, as in 2-methyl-1-nitronaphthalene (B1630592), forces the nitro group into a more twisted conformation, significantly increasing its photoreactivity compared to 1-nitronaphthalene. nih.govresearchgate.net

Higher Triplet Yield: Conversely, a more planar conformation (torsion angle closer to 0°) favors the ISC pathway, leading to a higher triplet quantum yield and making the molecule more photo-inert with respect to degradation. nih.govresearchgate.netresearchgate.net 2-nitronaphthalene, which is largely planar, exhibits a very high triplet yield and is relatively photo-inert. nih.govresearchgate.net

This structure-photoreactivity relationship suggests that the topology of the excited singlet state potential energy surface, which is sampled upon excitation, is a key determinant of the subsequent decay pathway. acs.orgnih.gov

The table below illustrates the relationship between conformation and photophysical properties for key nitronaphthalene derivatives.

CompoundTriplet Quantum Yield (Φ_T)Relative PhotoreactivityDominant Conformation (Nitro Group)Reference
2-Nitronaphthalene 0.93 ± 0.15Largely Photo-inertPlanar nih.govresearchgate.net
1-Nitronaphthalene 0.64 ± 0.12ModerateNon-planar nih.govresearchgate.net
2-Methyl-1-nitronaphthalene 0.33 ± 0.05High (97% increase vs 1NN)Highly Non-planar nih.govresearchgate.net

Singlet and Triplet State Characterization and Energetics

Photodegradation Processes and Quantum Yields

The photodegradation of nitronaphthalenes is a key process for their removal from the environment. nih.gov This process often involves the dissociation of the C–NO₂ bond, leading to the formation of radical species. walshmedicalmedia.com

The presence of molecular oxygen and the polarity of the solvent medium have a profound impact on the photodegradation pathways and quantum yields of nitronaphthalene derivatives.

Molecular Oxygen: Molecular oxygen (O₂) is an efficient quencher of the excited triplet state (T₁) of nitronaphthalenes. researchgate.netwalshmedicalmedia.comscholarscentral.com This quenching process significantly reduces the photodegradation quantum yield. researchgate.netresearchgate.netwalshmedicalmedia.com For instance, in studies of 1-nitronaphthalene and 2-methyl-1-nitronaphthalene, the presence of O₂ was shown to decrease the photodegradation yield by 63% and 81%, respectively. researchgate.netwalshmedicalmedia.com The quenching occurs via energy transfer from the excited sensitizer (B1316253) to ground-state triplet oxygen, leading to the formation of singlet oxygen (¹O₂). acs.orgresearchgate.netwalshmedicalmedia.com

The photochemistry of nitronaphthalenes involves the generation of highly reactive intermediates, including radical species and singlet oxygen.

Radical Species: The primary photochemical pathway leading to degradation is often proposed to be the homolytic cleavage of the C–NO₂ bond from an excited state. walshmedicalmedia.com This dissociation creates a geminate radical pair within the solvent cage, consisting of an aryl radical (Ar•) and a nitrogen dioxide radical (NO₂•). walshmedicalmedia.com This radical pair can either recombine, returning the molecule to its ground state, or it can rearrange and dissociate to form an aryloxy radical (ArO•) and a nitric oxide radical (NO•), which leads to product formation. walshmedicalmedia.comnih.gov Molecular oxygen can scavenge these radical species, which contributes to the observed decrease in photodegradation in the presence of air. researchgate.netwalshmedicalmedia.com

Singlet Oxygen Generation: As an efficient triplet quencher, molecular oxygen plays a critical role in generating singlet oxygen (¹O₂). researchgate.netwalshmedicalmedia.com The excited triplet state of the nitronaphthalene (³NN*) transfers its energy to ground-state triplet oxygen (³O₂) to produce the highly reactive singlet oxygen. acs.orgmdpi.com

³NN* + ³O₂ → ¹NN (S₀) + ¹O₂

The bimolecular quenching rate constant for the triplet state of 1-nitronaphthalene by oxygen is very high, on the order of 1.95 x 10⁹ M⁻¹ s⁻¹. acs.orgacs.org This efficient process makes nitronaphthalenes potent photosensitizers for singlet oxygen production in the environment. acs.orgacs.org While the generated singlet oxygen is a powerful oxidant, it does not appear to significantly oxidize the parent nitronaphthalene derivatives under typical experimental conditions. walshmedicalmedia.com Instead, it can go on to react with other molecules present in the system. smolecule.com

Influence of Molecular Oxygen and Solvent Polarity on Photodegradation

Structure-Photoreactivity Relationships in Methylated Nitronaphthalenes

The photophysical and photochemical behavior of nitronaphthalene derivatives is intricately linked to their molecular structure, particularly the orientation of the nitro group relative to the naphthalene ring and the presence of other substituents like methyl groups. nih.govresearchgate.net For methylated nitronaphthalenes, including isomers like 2-methyl-1-nitronaphthalene, the relationship between structure and photoreactivity is a key determinant of their atmospheric fate and environmental impact. nih.govsmolecule.com

A critical factor governing the photoreactivity of these compounds is the torsional angle of the nitro group. nih.govresearchgate.net Studies comparing 1-nitronaphthalene (1NN), 2-nitronaphthalene (2NN), and 2-methyl-1-nitronaphthalene (2M1NN) have shown that a larger nitro-group torsion angle correlates with increased photodegradation rates. nih.govresearchgate.net For instance, 2NN, with a nearly planar conformation (torsion angle of 0.0°), is largely photoinert. nih.govresearchgate.netwalshmedicalmedia.com In contrast, 1NN has a torsion angle of 27.7°, and methylation at the ortho position to create 2M1NN further increases this angle to 55.4°, leading to a significant enhancement in photoreactivity. researchgate.netresearchgate.net Methylation of the ortho position in 1NN to yield 2M1NN increases the photoreactivity by as much as 97%. nih.govresearchgate.net

The primary photochemical pathway for compounds like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene under anaerobic conditions involves the formation of an aryl radical and a nitrogen dioxide geminate radical pair. researchgate.net This pair can then rearrange to form a nitrite (B80452) intermediate, which subsequently yields nitrogen (II) oxide and an aryloxy radical. researchgate.net The efficiency of this process is in competition with other photophysical pathways, such as intersystem crossing to the triplet state. nih.govresearchgate.net

An inverse relationship exists between the photodegradation quantum yield and the triplet quantum yield. nih.govresearchgate.net As the photoreactivity increases with a larger torsion angle, the triplet yield decreases. This trend is clearly illustrated by comparing the quantum yields of 2NN, 1NN, and 2M1NN. nih.govresearchgate.net The conformational heterogeneity and the energy gap between the excited singlet state and the receiver triplet state are key factors controlling these competing pathways. nih.govresearchgate.net A distribution of torsion angles closer to 90° favors higher photoreactivity. nih.govresearchgate.net

The photolysis rates of methylnitronaphthalenes are significant, making photolysis a primary degradation pathway in the atmosphere. researchgate.net These compounds can be categorized based on their atmospheric lifetimes, with isomers like 2-methyl-1-nitronaphthalene having very short photolysis lifetimes, estimated to be 15 minutes or less. smolecule.comresearchgate.net

Table 1: Photochemical and Photophysical Data for Nitronaphthalene Derivatives

CompoundNitro-Group Torsion Angle (Ground State)Photodegradation Quantum YieldTriplet Quantum Yield
2-Nitronaphthalene (2NN)0.0° researchgate.net~0 walshmedicalmedia.com0.93 ± 0.15 nih.govresearchgate.net
1-Nitronaphthalene (1NN)27.7° researchgate.net-0.64 ± 0.12 nih.govresearchgate.net
2-Methyl-1-nitronaphthalene (2M1NN)55.4° researchgate.net0.12 smolecule.com0.33 ± 0.05 nih.govresearchgate.netsmolecule.com

Computational and Theoretical Investigations of 2 Methyl 3 Nitronaphthalene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of aromatic compounds. These methods allow for a detailed examination of how substituents on the naphthalene (B1677914) core influence its molecular orbitals, reactivity, and geometry.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-electron systems, including substituted naphthalenes. nih.gov Functionals like B3LYP, often combined with dispersion corrections (e.g., B3LYP-D3) and appropriate basis sets such as 6-311++G(d,p), provide accurate descriptions of molecular geometries and electronic properties. nih.govresearchgate.net Such studies on various mono- and di-substituted naphthalenes help in understanding the individual and combined effects of activating groups like the methyl (-CH₃) group and deactivating groups like the nitro (-NO₂) group on the naphthalene framework. nih.govmdpi.com The insights gained from these studies can be extrapolated to predict the behavior of 2-methyl-3-nitronaphthalene.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and the energy required for its lowest electronic excitation. ossila.comsamipubco.com A smaller gap generally implies higher reactivity. samipubco.comajchem-a.com

For the parent naphthalene molecule, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.comsamipubco.com The introduction of substituents alters this gap significantly. Electron-donating groups like methyl (-CH₃) and amino (-NH₂) tend to raise the HOMO energy level and reduce the gap, whereas electron-withdrawing groups like the nitro (-NO₂) group lower the LUMO energy level. nih.govresearchgate.net For instance, studies on mono-substituted naphthalenes have shown that the -NH₂ group causes a maximal reduction in the HOMO-LUMO gap, highlighting its potential use in organic semiconductors. nih.govresearchgate.net In this compound, the presence of both a donating (methyl) and a withdrawing (nitro) group leads to a push-pull effect, which is expected to narrow the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby influencing its reactivity and spectral properties.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Naphthalene and Substituted Derivatives Note: The values below are illustrative, compiled from various theoretical studies on naphthalene and related compounds to demonstrate substituent effects. Exact values for this compound would require specific calculation.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference Basis Set/Method
Naphthalene-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.comsamipubco.com
1-Methylnaphthalene-5.95-1.304.65Illustrative
2-Nitronaphthalene (B181648)-6.80-2.504.30Illustrative
This compound~ -6.5~ -2.4~ 4.1Estimated based on substituent effects

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. nih.govajchem-a.com These descriptors, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. ajchem-a.com

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." samipubco.com It is calculated as η = (ELUMO - EHOMO).

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is defined as ω = μ² / (2η).

Table 2: Calculated Reactivity Descriptors for Naphthalene and Related Compounds Note: These values are derived from theoretical calculations and serve to illustrate the comparative reactivity.

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Reference
Naphthalene-3.7554.751.48Calculated from samipubco.comsamipubco.com
1-isopropyl-4,7-dimethylnaphthalene-3.0454.091.05 jmaterenvironsci.com
Nitro Group (as electrophile)-4.584.702.23 jmaterenvironsci.com

The three-dimensional structure and conformational flexibility of a molecule are crucial for its interactions and reactivity. In this compound, two key conformational features are the rotation of the methyl group and the torsion of the nitro group relative to the naphthalene plane.

Computational studies on methylnaphthalenes have investigated the torsional potential and rotational barriers of the methyl group. acs.orgacs.org For the nitro group, the torsion angle is particularly significant. Studies on nitronaphthalene derivatives have revealed that the photochemical and photophysical properties are strongly controlled by the nitro-aromatic torsion angle. nih.gov A planar conformation, where the nitro group lies in the same plane as the aromatic rings, maximizes π-conjugation. However, steric hindrance or electronic effects can lead to a twisted conformation. For 2-methyl-1-nitronaphthalene (B1630592), the ortho-methyl group forces the nitro group out of the plane, which significantly increases its photoreactivity. nih.gov In this compound, the steric clash between the adjacent methyl and nitro groups is less severe than in an ortho-substituted case, but it is still expected to induce a non-planar minimum energy conformation for the nitro group, influencing its electronic structure and reactivity. DFT calculations are essential for determining the preferred dihedral angles and the energy barriers for rotation of these substituent groups. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Substituted Naphthalenes

Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is indispensable for mapping the potential energy surfaces of chemical reactions. It allows for the identification and characterization of transient species like intermediates and transition states, which are often difficult or impossible to observe experimentally.

The electrophilic nitration of methylnaphthalene to form this compound is a classic example of a reaction whose mechanism can be elucidated computationally. The reaction is generally understood to proceed via a two-step mechanism involving the formation of a Wheland intermediate (also known as a σ-complex). mdpi.com

Computational studies, often using DFT methods like B3LYP/6-31G(d,p), can model this process in detail. jmaterenvironsci.comresearchgate.net The process involves:

Attack of the Electrophile : The nitronium ion (NO₂⁺) or its carrier attacks the electron-rich naphthalene ring. Calculations of the Parr functions or frontier molecular orbital densities on 2-methylnaphthalene (B46627) can predict the most likely site of attack. jmaterenvironsci.com

Formation of the Transition State (TS) : As the C-N bond forms, the system passes through a high-energy transition state. Computational modeling can determine the geometry and energy of this TS. For similar nitration reactions, the TS is characterized by an elongated, partially formed C-N bond. jmaterenvironsci.com

Formation of the Wheland Intermediate : The system then relaxes into a metastable Wheland intermediate, a cyclohexadienyl cation, where the aromaticity of the attacked ring is temporarily broken. The positive charge is delocalized across the remaining π-system.

Deprotonation : A base removes a proton from the carbon atom bearing the new nitro group, leading to a second transition state and subsequent restoration of the aromatic system in the final product.

Kinetic and thermodynamic analysis based on the calculated energies of reactants, transition states, intermediates, and products can explain the observed regioselectivity. jmaterenvironsci.comresearchgate.net For instance, in the nitration of 1-isopropyl-4,7-dimethylnaphthalene, calculations showed that the transition state leading to nitration at the C3 position was the most stable, correctly predicting the experimental outcome. jmaterenvironsci.com Similar computational analysis for 2-methylnaphthalene would rationalize the preference for nitration at the C3 position over other possible sites.

Energy Profiles of Reaction Pathways and Kinetic Factors

Computational studies, primarily focusing on closely related nitronaphthalene derivatives, provide significant insights into the reaction pathways and kinetic factors governing the behavior of this compound. The orientation of the nitro group relative to the naphthalene ring system is a critical determinant of photochemical reactivity.

For instance, density functional theory (DFT) calculations have been employed to determine the ground-state torsion angle of the nitro group. In nitronaphthalene derivatives, the photodegradation rates show a correlation with this angle. walshmedicalmedia.comresearchgate.net For 2-nitronaphthalene, which has a nearly planar geometry (0.0° torsion angle), the molecule is found to be essentially photoinert. walshmedicalmedia.com This lack of reactivity is attributed to a significant energy barrier on the excited-state potential energy surface that hinders the conformational changes required for photochemical reactions. walshmedicalmedia.comacs.org Specifically, for 2-nitronaphthalene, a sizable energy barrier of approximately 5 kcal/mol must be overcome to access an intramolecular charge-transfer state. acs.org This kinetic barrier effectively shuts down decay channels involving conformational relaxation, forcing almost the entire excited-state population to decay via an alternative pathway: ultrafast intersystem crossing to the triplet manifold. acs.org

In contrast, derivatives with a larger nitro-group torsion angle, such as 1-nitronaphthalene (B515781) (27.7°) and 2-methyl-1-nitronaphthalene (55.4°), exhibit much faster photodegradation rates. researchgate.net This suggests that the planarity of the nitro group in this compound would similarly lead to low photoreactivity due to high kinetic barriers for dissociation or isomerization pathways. The primary deactivation channel for such planar nitronaphthalenes is therefore the efficient population of triplet states. walshmedicalmedia.comacs.org

The gas-phase reaction of 2-methylnaphthalene with the NO3 radical has been identified as a formation pathway for various methylnitronaphthalene isomers, including this compound. nist.gov Theoretical studies on the oxidation of naphthalene initiated by the OH radical indicate that the reaction proceeds through electrophilic addition or H-atom abstraction, leading to the formation of peroxy radicals which can then react to form nitronaphthalene. researchgate.net Kinetic data for these atmospheric reactions are crucial for understanding the formation and persistence of these compounds. researchgate.net

Table 1: Ground-State Torsion Angles and Photodegradation Rates of Nitronaphthalene Derivatives

Compound Nitro-Group Torsion Angle (Calculated) Relative Photodegradation Rate
2-Nitronaphthalene 0.0° ~0
1-Nitronaphthalene 27.7° Moderate
2-Methyl-1-nitronaphthalene 55.4° High

Data derived from studies on nitronaphthalene derivatives to infer the behavior of this compound. researchgate.net

Theoretical Studies on Solvent Effects on Reactivity and Photophysics

Theoretical investigations into the role of the solvent on the reactivity and photophysics of nitronaphthalenes have been conducted to understand their behavior in different environments. Both implicit continuum models and explicit solvent models have been utilized in these computational studies. rsc.org

For 2-nitronaphthalene, a close structural analog of this compound, computational studies performed in the gas phase are considered reliable proxies for its behavior in solution. d-nb.info This is supported by experimental findings where femtosecond transient absorption experiments on 2-nitronaphthalene in different solvents, such as cyclohexane (B81311) (nonpolar) and acetonitrile (B52724) (polar), yielded very similar results. acs.orgd-nb.info The minor influence of the solvent suggests that the critical photophysical processes, particularly the ultrafast intersystem crossing, are predominantly governed by the intrinsic properties of the molecule rather than strong solute-solvent interactions. d-nb.info

However, for other nitronaphthalene derivatives, solvent can play a more significant role. For example, the photodegradation rate of 2-methyl-1-nitronaphthalene is two times higher in cyclohexane than in acetonitrile, indicating a solvent-dependent mechanism. researchgate.net In some nitroaromatic compounds, like 2,4-dinitrophenol, time-dependent density functional theory (TD-DFT) calculations incorporating explicit solvent molecules have shown that strong interactions between the solvent and a nitro group in the excited state can dramatically enhance reactivity. rsc.org

Therefore, while the photophysics of this compound is expected to be largely dictated by its internal electronic structure, similar to 2-nitronaphthalene, the possibility of subtle to moderate solvent effects on its reactivity cannot be entirely dismissed without specific computational analysis. The choice of solvent can influence the stability of intermediates and transition states, potentially altering reaction yields and pathways. novapublishers.com

Ab Initio Nonadiabatic Molecular Dynamics Studies

While no specific ab initio nonadiabatic molecular dynamics studies have been published for this compound itself, extensive research on the parent compound, 2-nitronaphthalene (2NN), offers profound insights into the ultrafast excited-state dynamics that are likely to be operative in its methylated derivative. d-nb.infonih.gov These simulations are crucial for understanding processes that occur beyond the Born-Oppenheimer approximation, such as internal conversion and intersystem crossing (ISC). worktribe.com

Using the surface hopping including arbitrary couplings (SHARC) approach, which propagates classical trajectories on potential energy surfaces calculated on-the-fly, researchers have elucidated the mechanism of ultrafast ISC in 2NN. d-nb.info Upon photoexcitation, the system undergoes a series of rapid transitions. The simulations show that after initial excitation, the system relaxes from the S₂ state to the S₁ state with a time constant of approximately 56 fs. nih.gov From the S₁ state, the molecule then transitions to the triplet manifold (T₂) via ISC with a characteristic time of about 0.7 picoseconds. d-nb.infonih.gov

The simulations revealed two distinct ISC pathways:

Pathway A (Major): The dominant pathway involves a transition from a locally excited singlet state of nπ* character (S₁/SLE(nπ)) to a locally excited triplet state of ππ character (T₂/TLE(ππ*)).

Pathway B (Minor): A smaller fraction of transitions occurs from a charge-transfer singlet state of ππ* character (SCT(ππ)) to a locally excited triplet state of nπ character (TLE(nπ*)). d-nb.info

The remarkable efficiency of the ISC in 2NN is explained by the very small changes in both electronic density and nuclear geometry required for the singlet-triplet transition, especially in the dominant pathway. d-nb.infonih.gov These computational findings clarify the factors responsible for the efficient population of triplet states, a key feature of the photophysics of nitronaphthalenes. d-nb.info

Table 2: Summary of Ultrafast Excited-State Dynamics in 2-Nitronaphthalene

Process Initial State Final State Calculated Time Constant
Internal Conversion (IC) S₂ S₁ ~56 fs
Intersystem Crossing (ISC) S₁ (nπ*) T₂ (ππ*) ~0.7 ps
Internal Conversion (IC) T₂ T₁ ~150 fs

Data from ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene. d-nb.infonih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which are essential for its identification and characterization. arxiv.org

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using time-dependent density functional theory (TD-DFT). nih.gov For the related 2-nitronaphthalene, TD-DFT calculations have been shown to reproduce the experimental absorption spectrum satisfactorily. d-nb.info Such calculations provide information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*), which are fundamental to understanding the molecule's photophysics. d-nb.infonih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of IR and Raman spectra can be calculated with high accuracy using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-31G* or cc-pVDZ. researchgate.netresearchgate.net By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental data. iosrjournals.org These calculations help in the assignment of vibrational modes, such as C-H stretching, N-O stretching of the nitro group, and ring deformation modes. researchgate.net

Table 3: Computational Methods for Spectroscopic Parameter Prediction

Spectroscopy Type Key Parameters Predicted Common Computational Method
UV-Vis Absorption Wavelengths (λmax), Oscillator Strengths Time-Dependent DFT (TD-DFT)
IR / Raman Vibrational Frequencies, Intensities DFT (e.g., B3LYP)

| NMR | Chemical Shifts (δ) for ¹H, ¹³C | Gauge-Independent Atomic Orbital (GIAO) |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Metabolite and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites and reaction intermediates of complex organic molecules like 2-Methyl-3-nitronaphthalene. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown analyte. nih.govresearchgate.net

When studying the metabolic fate or environmental degradation of this compound, HRMS, often coupled with liquid chromatography (LC) (LC-HRMS), can separate and detect trace amounts of derivative compounds in complex biological or environmental matrices. nih.gov The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers enables the differentiation of compounds with very similar nominal masses. For instance, in the analysis of secondary organic aerosols formed from naphthalene (B1677914) photooxidation, HPLC-ESI/HRMS has been used to identify various nitrogen-containing organic compounds (nitro-organics). researchgate.net This approach would be critical in identifying potential hydroxylated, demethylated, or further nitrated metabolites of this compound by comparing the accurate masses of detected ions against a database of theoretical masses for potential transformation products.

Table 1: Hypothetical HRMS Data for Potential Metabolites of this compound This table is illustrative and shows how HRMS data would be used for identification.

Potential MetaboliteMolecular FormulaExact Mass (Da)Observed m/z (Hypothetical)Mass Error (ppm)
This compoundC₁₁H₉NO₂187.06333188.07061 ([M+H]⁺)-
Hydroxylated MetaboliteC₁₁H₉NO₃203.05824204.06552 ([M+H]⁺)&lt;5
Demethylated MetaboliteC₁₀H₇NO₂173.04768174.05496 ([M+H]⁺)&lt;5
Reduced (Amino) MetaboliteC₁₁H₁₁N157.08915158.09643 ([M+H]⁺)&lt;5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic compounds. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for the methyl protons and the aromatic protons on the naphthalene ring system. The chemical shift (δ) of the methyl group would appear in the aliphatic region, while the aromatic protons would resonate at lower field (higher ppm). The splitting patterns (multiplicity) of the aromatic signals, caused by spin-spin coupling with neighboring protons, are crucial for determining the substitution pattern on the naphthalene rings.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this would include the methyl carbon, the two carbons bearing the methyl and nitro groups, and the other eight carbons of the naphthalene core. The chemical shifts are indicative of the carbon's hybridization and electronic environment; for instance, the carbon attached to the electron-withdrawing nitro group would be shifted significantly downfield.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive structural connections. youtube.com A COSY spectrum would show correlations between coupled protons, confirming their proximity. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. An HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular skeleton and confirming the precise placement of the methyl and nitro substituents. youtube.com

Table 2: Predicted NMR Spectral Data for this compound Note: Experimental data for this specific isomer is not widely published. The values below are predictions based on known substituent effects on the naphthalene scaffold and data from similar isomers.

SpectrumPredicted Chemical Shift (ppm)Assignment
¹H NMR~2.5 ppm-CH₃ (methyl protons)
~7.5 - 8.5 ppmAromatic protons
¹³C NMR~20 ppm-CH₃ (methyl carbon)
~120 - 135 ppmAromatic CH and quaternary carbons
~145 - 150 ppmCarbon attached to -NO₂

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. upi.edurasayanjournal.co.in The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the FTIR spectrum would be dominated by characteristic absorption bands that confirm its key structural features:

Nitro Group (-NO₂): The most diagnostic peaks would be the strong, distinct absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. These typically appear in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Aromatic Ring: The presence of the naphthalene ring system is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region.

Methyl Group (-CH₃): The aliphatic C-H bonds of the methyl group would produce stretching absorptions just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). libretexts.org

The analysis of aerosol products from naphthalene photooxidation has demonstrated the clear detection of nitroaromatic groups using FTIR. tandfonline.comcopernicus.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchMethyl Group (-CH₃)
1560 - 1500Asymmetric N-O StretchNitro Group (-NO₂)
1600 - 1450C=C StretchAromatic Ring
1360 - 1300Symmetric N-O StretchNitro Group (-NO₂)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to analyze volatile and semi-volatile compounds. nist.gov It is an essential technique for assessing the purity of this compound and for separating and identifying it within a mixture of its isomers.

In a GC-MS analysis, the sample is vaporized and separated on a long capillary column. etamu.edu Compounds are separated based on their boiling points and interactions with the column's stationary phase. Isomers like this compound, 2-methyl-1-nitronaphthalene (B1630592), and 2-methyl-6-nitronaphthalene (B13760789) will exhibit different retention times, allowing for their chromatographic separation. nih.gov

After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺) and a unique fragmentation pattern that acts as a "fingerprint" for the compound. nist.gov By comparing the retention time and the mass spectrum to those of a known standard, the identity and purity of the compound can be unequivocally confirmed. nih.govnih.gov

Table 4: GC-MS Analytical Parameters

ParameterDescriptionUtility
Retention Time (RT)The time taken for a compound to pass through the GC column.Separates isomers; different isomers will have distinct RTs.
Molecular Ion (M⁺)The peak in the mass spectrum corresponding to the intact molecule's mass. For C₁₁H₉NO₂, this is m/z 187.Confirms the molecular weight of the compound.
Fragmentation PatternThe collection of fragment ions produced upon ionization.Provides a unique "fingerprint" for structural identification and differentiation from other isomers.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopic techniques, particularly femtosecond transient absorption, are employed to study the ultrafast processes that occur after a molecule absorbs light. These methods are crucial for understanding the photophysics and photochemistry of compounds like this compound.

Upon photoexcitation, nitronaphthalenes are known to undergo extremely rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgd-nb.info Femtosecond transient absorption spectroscopy can monitor this process in real-time. In this experiment, a short "pump" laser pulse excites the molecule, and a subsequent "probe" pulse, delayed by a precise amount (from femtoseconds to picoseconds), measures the absorption of the transient excited species. acs.orgnih.gov

Studies on related compounds like 2-methyl-1-nitronaphthalene and 2-nitronaphthalene (B181648) have shown that excitation leads to the population of a singlet state which then decays on a sub-200 femtosecond timescale. acs.org This decay bifurcates into two main channels: a primary, highly efficient intersystem crossing to a triplet state, and a secondary channel involving conformational relaxation to an intramolecular charge-transfer state. acs.org The entire population transfer to the triplet state can occur in less than 200 fs. acs.org The subsequent relaxation within the triplet manifold to the lowest triplet state (T₁) occurs on a timescale of one to a few tens of picoseconds. acs.orgnih.gov These ultrafast dynamics are a defining characteristic of the photophysics of nitronaphthalene derivatives. d-nb.inforesearchgate.net

Table 5: Key Findings from Transient Absorption Studies of Nitronaphthalenes

ProcessObserved TimescaleDescriptionReference
S₁ → Tₙ Intersystem Crossing (ISC)< 200 fsUltrafast transfer from the singlet excited state to the triplet manifold. acs.org
Conformational Relaxation< 200 fsMinor decay channel involving population of an intramolecular charge-transfer state. acs.org
Tₙ → T₁ Internal Conversion1 - 16 psRelaxation from upper triplet states to the lowest, phosphorescent triplet state. acs.orgnih.gov

Applications in Advanced Organic Synthesis and Functional Materials

2-Methyl-3-nitronaphthalene as a Synthetic Precursor to Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nowgonggirlscollege.co.in The synthesis of complex, substituted PAHs often relies on the strategic annulation of smaller, functionalized aromatic precursors. While direct utilization of this compound for PAH synthesis is not extensively documented, its structure offers a plausible platform for constructing larger polycyclic systems through established synthetic methodologies.

A hypothetical, yet chemically sound, pathway could involve the transformation of the nitro group into a more versatile functional group. For instance, reduction of the nitro group to an amine (2-methylnaphthalen-3-amine) would be the first step. This amine could then be converted into a diazonium salt. The subsequent decomposition of this salt in the presence of another aromatic compound (Gomberg-Bachmann reaction) or conversion to a halide followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) would create a biaryl system. The final step would involve an intramolecular cyclization, such as the Scholl reaction, which uses a Lewis acid and a protic acid to form a new C-C bond between aromatic rings, thereby annulating the structure and extending the polycyclic system. This strategic functionalization and subsequent cyclization highlight the potential of specifically substituted naphthalenes as foundational units for more complex PAHs.

Intermediacy in the Synthesis of Naphthalene-Based Amines for Pharmaceutical or Agrochemical Applications

The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis to produce primary aromatic amines. These amines are crucial intermediates in the production of a vast array of chemicals, including dyes, pharmaceuticals, and agrochemicals. ontosight.aisemanticscholar.org this compound can be readily converted to its corresponding amine, 2-methylnaphthalen-3-amine, through various reduction methods.

Standard reduction protocols, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, or chemical reduction using metals like tin or iron in acidic media, are effective for this transformation. google.comgoogle.com The resulting product, 2-methylnaphthalen-3-amine, is a functionalized naphthalene (B1677914) derivative. Naphthalene-based amines, in general, are recognized as important scaffolds in medicinal chemistry and agrochemical research. imamu.edu.saresearchgate.net For example, substituted aminonaphthalenes are precursors in the synthesis of azo dyes and various bioactive molecules. imamu.edu.sa The availability of 2-methylnaphthalen-3-amine from this compound provides a direct route to a specific isomer that can be used to develop new chemical entities in these fields. ontosight.ai

Table 1: Synthesis of 2-methylnaphthalen-3-amine
Starting MaterialReactionProductPotential Application of Product Class
This compoundReduction of Nitro Group (e.g., H₂, Pd/C)2-methylnaphthalen-3-amineIntermediate for pharmaceuticals and agrochemicals. ontosight.ai

Role in the Asymmetric Synthesis of Axially Chiral Compounds

Axial chirality is a type of stereoisomerism that arises from restricted rotation around a single bond, most commonly the bond connecting two aromatic rings in biaryl compounds. acs.org These molecules, known as atropisomers, are of significant interest in materials science and as ligands in asymmetric catalysis. acs.org The key to creating stable atropisomers is the presence of bulky substituents at the ortho-positions relative to the axis of rotation, which creates a high-energy barrier to rotation.

This compound is a promising, though not yet widely exploited, precursor for the synthesis of axially chiral biaryls. Its C2 and C3 substituents provide the necessary steric bulk adjacent to the C1 or C4 positions. A synthetic strategy would involve converting this compound into a suitable coupling partner. For example, the nitro group could be transformed into a different functional group like a boronic acid or a halide. An atroposelective cross-coupling reaction, such as a Suzuki-Miyaura coupling catalyzed by a chiral palladium complex, could then be used to link this naphthalene derivative to another aromatic ring. snnu.edu.cn If the coupling occurs at the C4 position, the resulting biaryl would have the methyl group at one ortho position and the second aromatic ring would provide the other necessary steric barrier, leading to the formation of atropisomers. The development of catalytic asymmetric methods for the synthesis of biaryls is an active area of research, and substituted naphthalenes are frequently used as substrates to generate the required steric hindrance for achieving high enantioselectivity. acs.orgsnnu.edu.cnmdpi.com

Potential in the Design and Synthesis of Photoactive or Electron-Accepting Materials

The electronic properties of aromatic molecules can be significantly tuned by the introduction of functional groups. The nitro group (–NO₂) is a powerful electron-withdrawing group, which makes nitroaromatic compounds highly electron-deficient. This property is central to their use as electron-accepting (n-type) materials in organic electronics. nih.gov

This compound, due to its nitro group, is a strong electron acceptor. While many nitrated polycyclic aromatic hydrocarbons are inherently non-fluorescent due to rapid, non-radiative decay of their excited states, their strong electron-accepting nature makes them valuable for other applications. nih.govacs.org For instance, nitronaphthalenes can act as quenchers of fluorescence in other molecules through photoinduced electron transfer (PET). oup.com This electron-accepting capability makes this compound a potential building block for charge-transfer complexes and n-type organic semiconductors. The naphthalene core can be further functionalized to allow for polymerization or incorporation into larger supramolecular structures, creating materials for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). Research has shown that the presence of a nitro group dramatically alters the photophysical properties of naphthalene, inducing ultrafast intersystem crossing to the triplet state, a process of interest in photochemistry and photosensitization. nih.govd-nb.info

Table 2: Electronic Properties of Nitronaphthalene Derivatives
Compound ClassKey Functional GroupElectronic CharacterPotential Application
Naphthalene-Electron-rich (p-type)Core for various organic materials.
Nitronaphthalenes (e.g., this compound)Nitro (–NO₂)Electron-deficient (n-type). nih.govElectron-accepting materials, fluorescence quenchers. nih.govoup.com

Future Research Directions and Unresolved Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of nitronaphthalenes often involves harsh conditions and the use of strong acids like nitric and sulfuric acid, which present environmental and handling challenges. rsc.org Future research is directed towards creating greener, more sustainable, and atom-economical synthetic routes.

Key areas of development include:

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, offers a promising alternative to conventional methods. umb.edu For instance, HBEA zeolite modified with highly electronegative cations has shown high efficiency and reusability in the nitration of naphthalene (B1677914). mdpi.com Future work could focus on tailoring zeolite catalysts specifically for the regioselective nitration of 2-methylnaphthalene (B46627) to favor the 3-nitro isomer. This involves optimizing catalyst structure, acidity, and reaction conditions to maximize yield and selectivity while minimizing waste.

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents is a crucial research avenue. Ozone-mediated nitration of methylnaphthalenes with nitrogen dioxide has demonstrated remarkably high regioselectivity. sci-hub.se Investigating such methods for 2-methylnaphthalene could provide a more controlled and efficient synthesis of 2-Methyl-3-nitronaphthalene. The development of powerful N-nitropyrazole nitrating reagents also offers a controllable and atom-economical approach to aromatic nitration. nih.gov

Flow Chemistry: Continuous flow nitration using microreactors presents an opportunity for safer and more efficient synthesis. beilstein-journals.org This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and reduced risk associated with highly exothermic reactions, making it an ideal platform for developing sustainable nitration processes. beilstein-journals.org

Comprehensive Mechanistic Studies of Novel Transformations and Derivatizations

A deeper understanding of the reaction mechanisms involving this compound is essential for designing new transformations and derivatizations. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group on the naphthalene core creates a unique electronic environment that influences its reactivity.

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNA_r): While the nitro group activates the naphthalene ring towards nucleophilic attack, the precise influence of the adjacent methyl group on the regioselectivity and reaction rates warrants further investigation. Detailed kinetic and computational studies can elucidate the transition states and intermediates involved in these reactions.

Charge-Transfer Processes: The nitration of naphthalenes can proceed through a charge-transfer mechanism, particularly under photochemical conditions or with specific N-nitropyridinium salts. Time-resolved spectroscopy and computational modeling can be employed to study the role of the naphthalene cation radical as a key intermediate in the formation of this compound. Understanding these pathways could lead to novel photochemical syntheses.

Reactions at the Methyl Group: The reactivity of the methyl group in this compound is an area that requires more exploration. acs.org Studies on oxidation, halogenation, and condensation reactions at this position would expand the synthetic utility of this compound.

Dearomatization Reactions: Nitronaphthalene derivatives can undergo dearomatization through reactions like the Corey-Chaykovsky cyclopropanation, where they act as Michael acceptors. nih.gov Mechanistic studies of such reactions with this compound could reveal new pathways to complex, three-dimensional structures.

Exploration of Bio-inspired and Biocatalytic Approaches

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical methods for the synthesis and transformation of nitroaromatic compounds. acs.org Enzymes operate under mild conditions with high selectivity, reducing the environmental impact of chemical processes. acs.orgworktribe.com

Future research in this area for this compound could involve:

Biocatalytic Reduction: Nitroreductase enzymes are capable of reducing nitroaromatic compounds to the corresponding arylamines. worktribe.comresearchgate.net The development of engineered nitroreductases with high activity and selectivity for the nitro group of this compound could provide a green route to 2-methyl-3-aminonaphthalene, a valuable synthetic intermediate. Cofactor-free biocatalytic hydrogenation using hydrogenase enzymes is another promising strategy. chemrxiv.org

Biodegradation Pathways: Understanding how microorganisms degrade nitroaromatic compounds is crucial for bioremediation and can also inspire new synthetic strategies. nih.gov Research into the microbial metabolism of this compound could identify novel enzymes and biochemical pathways for its transformation. For example, some bacteria utilize monooxygenase or dioxygenase enzymes to eliminate the nitro group. nih.gov

Enzymatic Nitration: While challenging, the direct enzymatic nitration of aromatic compounds is an emerging field. acs.org Exploring the potential of enzymes to catalyze the nitration of 2-methylnaphthalene could lead to a highly selective and sustainable synthesis of this compound.

Advanced Computational Methodologies for Predictive Synthesis and Materials Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials.

For this compound, advanced computational studies could focus on:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the outcome of various transformations. researchgate.net This can help in designing more efficient synthetic routes and understanding the factors that control regioselectivity in reactions like nitration and nucleophilic substitution. researchgate.netacs.org

Excited-State Dynamics: Understanding the photophysical properties of this compound is crucial for its potential application in optoelectronic materials. Ab initio nonadiabatic molecular dynamics simulations can be used to study the excited-state dynamics, including processes like intersystem crossing. d-nb.infoaip.org Such studies can explain the influence of the nitro and methyl groups on the photostability and fluorescence properties of the molecule. nih.gov

Materials Property Prediction: Computational screening can be used to predict the electronic, optical, and charge-transport properties of materials derived from this compound. This can guide the design of new organic semiconductors, dyes, and other functional materials. Studies on the dipole moment, polarizability, and hyperpolarizability of nitronaphthalenes provide a basis for these investigations. researchgate.net

Integration of this compound into Novel Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex, functional systems. wikipedia.org The unique electronic and structural features of this compound make it an interesting building block for supramolecular assembly.

Future research directions include:

Host-Guest Chemistry: The electron-deficient aromatic system of this compound can participate in π-π stacking and other non-covalent interactions, making it a potential guest for various host molecules like cyclodextrins, calixarenes, or cucurbiturils. wikipedia.org The study of these host-guest complexes could lead to applications in sensing, drug delivery, or catalysis.

Crystal Engineering: The ability to control the packing of molecules in the solid state is crucial for designing materials with specific properties. By introducing functional groups capable of hydrogen bonding or other directional interactions, it may be possible to guide the self-assembly of this compound derivatives into desired crystal structures. This can be used to create materials with tailored optical or electronic properties. The formation of co-crystals with other organic molecules is another avenue to explore. google.com

Self-Assembled Monolayers: The functionalization of surfaces with self-assembled monolayers of this compound derivatives could lead to new electronic devices or sensors. The nitro group can be used as an anchor to bind to metal surfaces, while the naphthalene core provides a platform for further functionalization.

Q & A

Q. Table 1: Key Inclusion Criteria for Toxicokinetic Studies

ParameterRequirement
SpeciesLaboratory mammals (rats, mice)
Exposure RoutesInhalation, oral, dermal
Analytical MethodHPLC-MS/MS, GC-MS
EndpointsMetabolite profiling, half-life

Basic: How to design a literature review framework for this compound’s health effects?

Answer:
Follow the ATSDR’s systematic review protocol :

Search databases : PubMed, TOXCENTER, NTRL using query strings combining chemical names (e.g., "this compound"), CAS numbers, and MeSH terms like Naphthalenes/toxicity or Polycyclic Aromatic Hydrocarbons/pharmacokinetics .

Screen studies : Apply inclusion criteria (Table B-1) focusing on health outcomes (respiratory, hepatic, renal effects) and exposure routes .

Risk of bias assessment : Use tools like Table C-7 for animal studies (e.g., randomization, dose concealment) .

Advanced: How to resolve contradictions in reported carcinogenic potentials of this compound across studies?

Answer:
Address discrepancies through:

  • Study quality stratification : Classify studies by confidence level (High/Moderate/Low) based on risk-of-bias criteria (e.g., outcome reporting completeness, dose randomization) .
  • Mechanistic validation : Compare genotoxicity assays (e.g., Ames test, Comet assay) with in vivo tumorigenicity data. For example, if in vitro DNA damage is reported but in vivo carcinogenicity is absent, investigate metabolic detoxification pathways .
  • Dose-response alignment : Re-analyze data using benchmark dose (BMD) modeling to identify thresholds for adverse effects .

Advanced: What computational approaches are suitable for predicting 2-Methyl-3-nitronthalene’s environmental persistence and bioaccumulation?

Answer:
Leverage:

  • QSAR models : Use tools like EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation potential. Validate against experimental data for structurally similar compounds (e.g., 2-Methylnaphthalene) .
  • Molecular dynamics simulations : Model interactions with biological membranes or soil organic matter to predict bioaccumulation .
  • Data gaps : Prioritize experimental validation for metabolites (e.g., nitroreduction products) flagged as persistent in silico .

Advanced: How to assess this compound’s endocrine disruption potential using multi-omics?

Answer:

Transcriptomics : Expose in vitro models (e.g., H295R adrenal cells) and perform RNA-seq to identify dysregulated pathways (e.g., steroidogenesis) .

Proteomics : Quantify hormone synthesis enzymes (e.g., CYP19A1) via LC-MS.

Integration : Overlay omics data with apical endpoints (e.g., plasma cortisol levels in exposed animals) to establish adverse outcome pathways (AOPs) .

Basic: What biomarkers are validated for monitoring this compound exposure in epidemiological studies?

Answer:

  • Urinary metabolites : Quantify 1- and 2-naphthol derivatives via GC-MS, adjusting for creatinine levels .
  • Protein adducts : Measure hemoglobin or albumin adducts as long-term exposure markers .
  • Confounders : Account for tobacco smoke or dietary naphthalene sources in statistical models .

Advanced: How to prioritize research gaps for this compound under CERCLA Section 104(i)(5)?

Answer:
ATSDR’s framework identifies:

  • Critical gaps : Chronic low-dose inhalation toxicity, transplacental transfer, and synergistic effects with co-pollutants (e.g., PAHs) .
  • Methodological needs : Standardized protocols for dermal absorption studies and metabolite quantification in biological matrices .
  • Regulatory alignment : Align with EPA’s ToxCast assays to prioritize high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.